4-(dimethylamino)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Utilized in the development of nonlinear optical materials and terahertz-sensitive materials.
Biological Studies: Investigated for its binding affinity to proteins and enzymes, making it a candidate for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions and proteins, potentially inhibiting their activity. In cancer research, it has been shown to inhibit microtubule affinity regulating kinase 4 (MARK4), leading to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(2-(DIMETHYLAMINO)ETHOXY)BENZOHYDRAZIDE:
N,N-DIMETHYLAMINO-4’-N’-METHYL-STILBAZOLIUM TOSYLATE: Known for its nonlinear optical properties and applications in materials science.
Uniqueness
4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its specific combination of a dimethylamino group and a trimethoxyphenyl moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H23N3O4/c1-22(2)15-8-6-13(7-9-15)19(23)21-20-12-14-10-17(25-4)18(26-5)11-16(14)24-3/h6-12H,1-5H3,(H,21,23)/b20-12+ |
InChI Key |
KLNVYWKZWOYNHY-UDWIEESQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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